苯并噻吩砜-2-甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

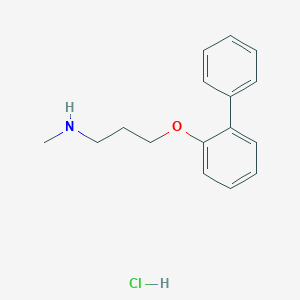

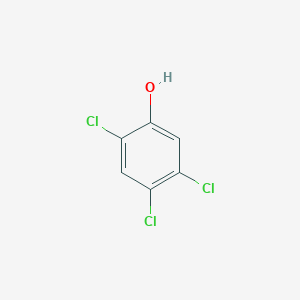

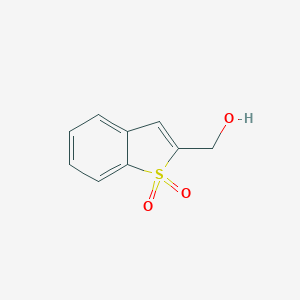

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H8O3S . It has a molecular weight of 196.22 g/mol . The compound is also known by several synonyms, including Benzothiophene sulfone-2-methanol and (1,1-dioxo-1-benzothiophen-2-yl)methanol .

Synthesis Analysis

The synthesis of benzothiophene motifs, including 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide includes a benzothiophene core with a hydroxymethyl group attached to it . The compound also contains a sulfur atom, which contributes to its unique chemical properties .Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide primarily involve its synthesis. As mentioned earlier, this compound can be synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide include a molecular weight of 196.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 62.8 Ų .科学研究应用

蛋白质组学研究的构建模块

苯并噻吩砜-2-甲醇是一种有用的杂环构建模块,用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于合成用于研究蛋白质结构和功能的复杂分子。

光动力疗法 (PDT) 中的光敏剂

该化合物具有在光动力疗法 (PDT) 中用作光敏剂的能力 . 在 PDT 中,光敏剂被光激活以产生一种形式的氧气,杀死附近的细胞。这使其成为治疗多种医疗状况(包括癌症)的潜在工具。

抗真菌治疗

苯并噻吩砜-2-甲醇在抗真菌治疗方面已显示出前景,对真菌感染显示出疗效 . 其作用机制归因于其破坏真菌细胞壁的能力,从而抑制其生长。

抗炎和抗氧化特性

该化合物具有抗炎和抗氧化特性 . 它能够清除自由基并抑制促炎细胞因子的释放,从而有助于治疗炎症性疾病的潜在治疗益处。

苯并噻吩基团的合成

该化合物可用于在电化学条件下合成苯并噻吩基团 . 这涉及利用该化合物使靶细胞对光敏感,从而引发光化学反应,有助于破坏特定的患病细胞。

不对称氢化

该化合物可用于手性取代的苯并[b]噻吩1,1-二氧化物的非对称氢化 . 此过程可以提供各种手性2,3-二氢苯并[b]噻吩1,1-二氧化物,产率高,对映选择性优异。

苯并[b]噻吩的一步合成

苯并噻吩砜-2-甲醇可用于苯并[b]噻吩的一步合成 . 一系列3-取代的苯并噻吩是以易于获得的邻位硅基芳基三氟甲磺酸酯和炔基硫醚为原料,通过一步分子间反应合成的。

螺环化反应

该化合物可用于螺环化反应 . 这涉及通过选择性ipso-加成而不是邻位进攻形成季碳螺环中间体,从而形成苯并噻吩骨架。

未来方向

属性

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-5,10H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPSGLSPNPTTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405340 |

Source

|

| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134996-50-2 |

Source

|

| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

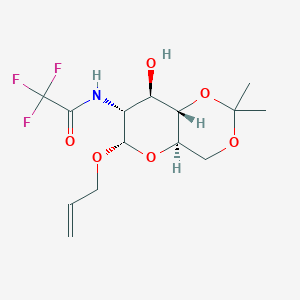

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)

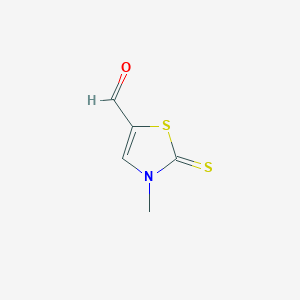

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)